

5,6-Dihydro-2H-pyran-3-carbaldehyde structure and properties

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Compound of Interest

Compound Name:	5,6-Dihydro-2H-pyran-3-carbaldehyde
Cat. No.:	B147259

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An In-depth Technical Guide to **5,6-Dihydro-2H-pyran-3-carbaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dihydro-2H-pyran-3-carbaldehyde is a heterocyclic organic compound that serves as a valuable intermediate in organic synthesis.^[1] Its structure, featuring a dihydropyran ring appended with an aldehyde functional group, makes it a versatile building block for the synthesis of more complex molecules, including various pharmaceuticals and biologically active compounds. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications relevant to the field of drug discovery and development.

Chemical Structure and Identifiers

The core structure of **5,6-Dihydro-2H-pyran-3-carbaldehyde** consists of a six-membered dihydropyran ring with an aldehyde group at the C3 position.

Caption: Chemical structure of **5,6-Dihydro-2H-pyran-3-carbaldehyde**.

Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	5,6-dihydro-2H-pyran-3-carbaldehyde	
CAS Number	13417-49-7	[1]
Molecular Formula	C6H8O2	[1] [2]
Molecular Weight	112.13 g/mol	[1] [2]
InChI Key	RKXCCKEHBMLDWET-UHFFFAOYSA-N	

Physicochemical and Safety Properties

The compound is typically a liquid under standard conditions and requires specific storage to maintain its stability.

Table 2: Physicochemical and Safety Data

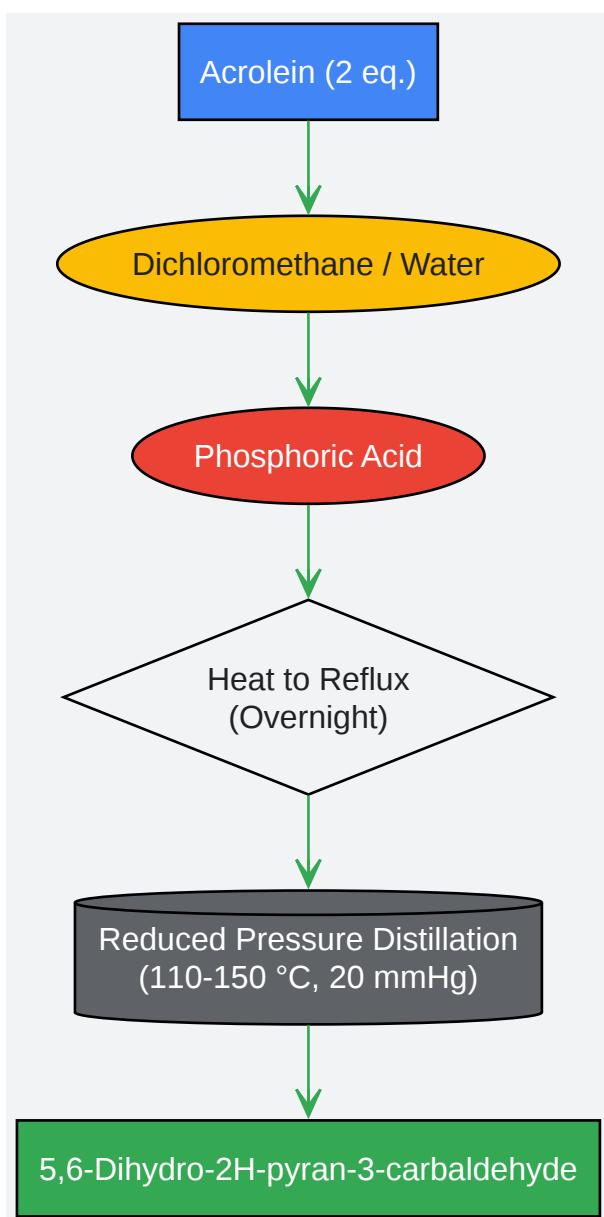
Property	Value	Source
Physical Form	Liquid	
Boiling Point	49.2 °C	[1]
Density	1.114 g/cm ³	[1]
Purity	≥95%	[3]
Storage Temperature	Inert atmosphere, store in freezer, under -20°C	[1]
Hazard Statements	H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[2]
Signal Word	Warning	

Synthesis and Experimental Protocols

5,6-Dihydro-2H-pyran-3-carbaldehyde can be synthesized via the dimerization of acrolein. This reaction is typically acid-catalyzed.

Synthesis Workflow

The synthesis involves a Diels-Alder reaction where one molecule of acrolein acts as the diene and another as the dienophile.



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Caption: Workflow for the synthesis of **5,6-Dihydro-2H-pyran-3-carbaldehyde**.

Detailed Experimental Protocol

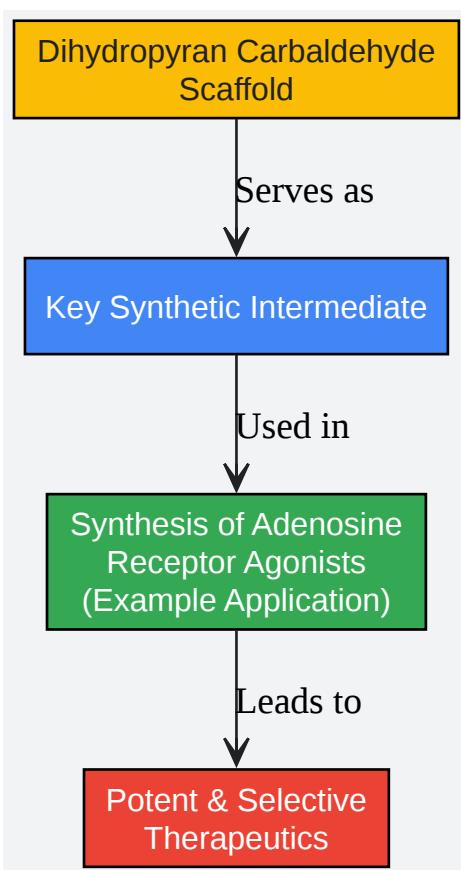
The following protocol is based on a described synthesis method.[\[1\]](#)

- Preparation of Reaction Mixture:
 - Dissolve acrolein (40 g, 713 mmol) in a solvent mixture of dichloromethane (105 mL) and deionized water (2.3 mL) at room temperature.
 - Stir the mixture until it becomes homogeneous.
- Catalyst Addition:
 - Slowly add phosphoric acid (12.7 mL) dropwise to the mixture.
- Reaction:
 - Heat the reaction system to reflux.
 - Continue the reaction overnight.
- Purification:
 - Upon completion, purify the reaction mixture by reduced pressure distillation (110-150 °C, 20 mmHg).
- Product Isolation:
 - Collect the target product, **5,6-dihydro-2H-pyran-3-carbaldehyde** (yield reported as 12.6 g, 15.7%).[\[1\]](#) Mass spectrometry result: (m/z): [M + H]⁺ 113.1.[\[1\]](#)

Applications in Drug Development

5,6-Dihydro-2H-pyran-3-carbaldehyde is a useful synthetic intermediate.[\[1\]](#) Heterocyclic aldehydes are key precursors in the synthesis of a wide range of pharmaceutical compounds. While direct signaling pathway involvement is not documented, its structural isomer, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, highlights the importance of this scaffold. This related

compound is a key intermediate in the synthesis of potent and selective adenosine A2A and A3 receptor agonists, which are investigated for their anti-inflammatory properties.[4] The dihydropyran moiety is crucial for achieving high affinity at these receptors.[4] This demonstrates the potential of dihydropyran carbaldehydes as foundational structures for developing targeted therapeutics.



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Caption: Role of the dihydropyran carbaldehyde scaffold in drug discovery.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for structure confirmation and quality control.

- ¹H NMR: A proton NMR spectrum for **5,6-dihydro-2H-pyran-3-carbaldehyde** is available in the SpectraBase database.[5] The spectrum was recorded on a 500.134 MHz spectrometer using DMSO-d6 as the solvent.[5]

- Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight of the compound. A peak at $[M+H]^+$ 113.1 corresponds to the protonated molecule.[1]
- Infrared Spectroscopy (IR): While specific spectra are not detailed in the provided results, IR spectroscopy would be expected to show characteristic peaks for the C=O stretch of the aldehyde and the C-O-C stretch of the ether in the pyran ring.

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